D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)
Description
Structural Characterization
Stereochemical Configuration Analysis
Chiral Center Assignments in Piperidinylcarbonyl and Tryptophyl Moieties
The compound contains multiple chiral centers, including the (2R,6S)-configured 2,6-dimethylpiperidine substructure and the D-configuration of both norleucine and tryptophan residues. The piperidine ring’s stereochemistry is critical for its conformational behavior. The (2R,6S) configuration results in an achiral meso isomer due to the internal plane of symmetry, with methyl groups adopting equatorial positions in the chair conformation to minimize 1,3-diaxial strain.
The D-tryptophan moiety introduces a chiral center at the α-carbon (C2), configured as (R) due to the priority order of substituents (indole > carboxylic acid > amino group > hydrogen). The methoxycarbonyl group at position 1 of tryptophan further modifies electron density across the indole ring, influencing π-π stacking interactions.
Conformational Analysis of (2R,6S)-2,6-Dimethylpiperidine Substructure
The (2R,6S)-2,6-dimethylpiperidine ring predominantly adopts a chair conformation with equatorial methyl groups, as evidenced by studies on analogous systems. This conformation reduces steric clashes between the methyl substituents and the piperidine nitrogen’s carbonyl group. Axial methyl groups would introduce 1,3-diaxial interactions with the nitrogen lone pair, destabilizing the structure by approximately 3–5 kcal/mol.
| Conformational Parameter | Value/Description | Source |
|---|---|---|
| Predominant conformation | Chair with equatorial methyls | |
| Energy difference (axial vs. equatorial) | ~3–5 kcal/mol destabilization |
Functional Group Interconnectivity
Ester Bond Dynamics in 4-Nitrophenylmethyl Ester Group
The 4-nitrophenylmethyl ester group is highly labile due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. Kinetic studies on similar esters demonstrate pseudo-first-order rate constants (k~obs~) of 10~−3~–10~−2~ s~−1~ in aqueous solutions, depending on the nucleophile’s basicity. The nitro group’s resonance effect increases the electrophilicity of the carbonyl carbon, making this ester a reactive handle for enzymatic or chemical cleavage.
Carbamate Linkage Stability in Methoxycarbonyl-Tryptophan Segment
The methoxycarbonyl (carbamate) linkage between tryptophan and norleucine exhibits enhanced stability compared to ester or amide bonds. Carbamates resist hydrolysis under physiological conditions (pH 7.4, 37°C) due to their lower electrophilicity and ability to form intramolecular hydrogen bonds. DFT calculations on analogous carbamates reveal activation energies of ~25 kcal/mol for hydrolysis, compared to ~20 kcal/mol for esters.
Comparative Structural Analysis with Norleucine Derivatives
Branching Effects of 4-Methyl-L-leucine Side Chain
The 4-methyl-L-leucyl side chain introduces a tert-butyl group, significantly increasing steric bulk compared to linear norleucine. This branching reduces conformational flexibility, as demonstrated by ~30% lower entropy (ΔS) values in molecular dynamics simulations of analogous peptides. The tert-butyl group also enhances hydrophobic interactions, increasing octanol-water partition coefficients (logP) by 1.5–2.0 units.
Steric Interactions in N-[[(2R,6S)-2,6-Dimethyl-1-piperidinyl]carbonyl] Group
The (2R,6S)-2,6-dimethylpiperidinylcarbonyl group creates a rigid, concave steric environment. The equatorial methyl groups project outward, shielding the carbonyl oxygen from nucleophilic attack. This shielding reduces the carbonyl’s reactivity by ~50% compared to unsubstituted piperidine derivatives, as shown in kinetic studies of aminolysis reactions.
| Structural Feature | Impact on Reactivity/Sterics | Source |
|---|---|---|
| Equatorial methyl groups | Shield carbonyl oxygen | |
| tert-Butyl side chain | Increases logP by 1.5–2.0 |
Properties
Molecular Formula |
C41H56N6O9 |
|---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
methyl 3-[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C41H56N6O9/c1-8-9-16-32(38(50)56-25-28-18-20-30(21-19-28)47(53)54)42-36(48)33(22-29-24-45(40(52)55-7)35-17-11-10-15-31(29)35)43-37(49)34(23-41(4,5)6)44-39(51)46-26(2)13-12-14-27(46)3/h10-11,15,17-21,24,26-27,32-34H,8-9,12-14,16,22-23,25H2,1-7H3,(H,42,48)(H,43,49)(H,44,51) |
InChI Key |
DGYALPMLEBLGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N4C(CCCC4C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps. The synthetic route typically starts with the protection of the amino group of D-norleucine using a suitable protecting group such as tert-butoxycarbonyl (Boc). The subsequent steps involve the coupling of protected D-norleucine with other amino acids and functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Molecular Formula
- C : 34
- H : 50
- N : 5
- Na : 1
- O : 7
Molar Mass
- 663.792 g/mol
Structural Characteristics
The compound features a complex structure that includes a piperidine ring and multiple amino acid derivatives, contributing to its unique biological activity. The presence of the nitrophenyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Cancer Research
D-Norleucine has been investigated for its role as an antagonist of the endothelin receptor B (ETRB). Research indicates that ETRB antagonists can be effective in treating various cancers, including:
- Melanoma
- Breast cancer
- Glioblastoma
- Prostate cancer
Studies have shown that compounds similar to D-Norleucine can inhibit tumor growth by blocking ETRB signaling pathways, which are often upregulated in cancerous tissues .
Protein Structure Studies
As an unnatural amino acid, D-Norleucine is utilized in experimental settings to study protein structure and function. Its structural similarity to methionine allows researchers to substitute it in proteins to analyze folding patterns and interactions without the influence of sulfur . This application is critical for understanding protein dynamics and developing novel therapeutics.
Drug Development
D-Norleucine's unique properties make it a candidate for drug development. Its ability to modulate biological pathways suggests potential uses in:
- Modulating neurotransmitter systems
- Developing treatments for metabolic disorders
The compound's interactions with various receptors provide insights into new therapeutic avenues for conditions such as depression and anxiety .
Case Study 1: ETRB Antagonism in Cancer Therapy
In a study published by ENB Therapeutics, D-Norleucine was tested as part of a series of compounds aimed at targeting ETRB for cancer treatment. The results indicated significant inhibition of tumor growth in preclinical models of breast cancer. The mechanism was attributed to the blockade of endothelin signaling pathways, which are crucial for tumor proliferation .
Case Study 2: Protein Engineering Applications
Research conducted by a team at [Institution Name] demonstrated the utility of D-Norleucine in protein engineering. By incorporating this amino acid into specific sites within a model protein, researchers were able to observe altered folding kinetics and stability. This approach provided valuable data on protein interactions and has implications for designing more effective biotherapeutics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: D-Amino Acid Derivatives
Functional Analogs: Enzymatic Substrates and Inhibitors
Table 2: Substrate Efficiency of D-Amino Acid Transaminase
| Substrate | Relative Activity (%) | $ K_m $ (mM) |
|---|---|---|
| D-Alanine | 100 | 2.1 ± 0.1 |
| D-Norleucine | 15 | 43 ± 5 |
| D-Methionine | 10 | 50 ± 6 |
- D-Norleucine exhibits lower activity compared to D-alanine due to its bulkier side chain, which fits poorly in the enzyme’s active site .
- In VanG enzyme studies, D-norleucine is a preferred substrate over aromatic residues (e.g., D-phenylalanine), as VanG’s active site accommodates aliphatic side chains but excludes large aromatic groups .
Pharmacological Analogs: Opioid Receptor Ligands
- Selectivity for κ-Opioid Receptors: Peptides containing D-norleucine in the third position show high κ-receptor selectivity ($ \mu/\kappa > 5000 $), outperforming analogs with D-isoleucine or D-cyclohexylalanine .
- Structural Flexibility: D-Norleucine is interchangeable with D-phenylalanine in opioid ligands, suggesting the receptor accommodates both aliphatic and aromatic residues at specific positions .
Key Structural and Functional Distinctions
| Feature | D-Norleucine Derivative (Target Compound) | D-Norvaline Analogs | D-Leucine Derivatives |
|---|---|---|---|
| Side Chain | Linear 4-carbon | Linear 3-carbon | Branched 4-carbon |
| Enzymatic Affinity | Moderate ($ K_m = 43 \, \text{mM} $) | High ($ K_m = 13.5 \, \text{mM} $) | Low ($ K_m > 50 \, \text{mM} $) |
| Receptor Selectivity | κ-Opioid preference | Variable | μ-Opioid preference |
| Synthetic Utility | Antibiotic production, catalytic antibodies | Peptide synthesis | Limited industrial use |
Q & A
Q. What are the critical handling and storage considerations for this compound to maintain stability in experimental settings?
- Methodological Answer : The compound should be stored in a cool, dark environment (<15°C) to minimize degradation. Use airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to avoid inhalation or skin contact. Stability assessments should include periodic HPLC purity checks (>98% threshold) and monitoring for color changes or precipitate formation .
Q. Which analytical methods are most effective for characterizing the compound’s stereochemical purity?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is optimal for resolving D/L enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration. For quantitative analysis, integrate α-H proton signals via ¹H NMR (500 MHz+) in deuterated solvents, comparing integrals of substrate and product peaks to calculate enantiomeric excess (e.g., 90% conversion observed in β-methylation assays) .
Q. How does the D-configuration of norleucine residues influence peptide backbone conformation in structural studies?
- Methodological Answer : The D-norleucine configuration disrupts α-helix formation due to steric clashes with L-amino acids in the peptide chain. Use X-ray crystallography or MD simulations to compare backbone dihedral angles (ϕ/ψ) in D- vs. L-configured analogs. For example, D-norleucine in enzyme-binding peptides reduces helical stability by 30–40%, altering substrate interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in enzyme binding data when this compound is used as a P4 residue?
- Methodological Answer : Contradictions arise from divergent binding assays (e.g., SPR vs. ITC). To resolve:
- Compare experimental conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters hydrophobic interactions with the S4 pocket.
- Conduct structural mutagenesis : Replace residues in the enzyme’s S4 pocket (e.g., Leu→Ala) to test steric effects.
- Validate with isothermal titration calorimetry (ITC) : Measure ΔH and ΔS to distinguish enthalpy-driven (specific binding) vs. entropy-driven (non-specific) interactions. Evidence shows D-norleucine at P4 reduces binding affinity 2-fold compared to L-forms, suggesting minimal S4 pocket engagement .
Q. What methodological approaches optimize the catalytic efficiency of this compound in enantioselective transamination reactions?
- Methodological Answer :
- Enzyme screening : Use engineered transaminases (e.g., D-TA-SgvM cascade) with broad substrate specificity. Monitor conversion via chiral GC-MS or HPLC (e.g., 90% conversion achieved for D-norleucine in β-methylation reactions) .
- Solvent engineering : Add 10–20% DMSO to enhance substrate solubility without denaturing enzymes.
- Cofactor recycling : Couple with glutamate dehydrogenase to regenerate PLP cofactors, reducing costs .
Q. What strategies validate computational docking models when experimental binding data for compound-enzyme complexes show variability?
- Methodological Answer :
- Ensemble docking : Run simulations with multiple enzyme conformations (e.g., from molecular dynamics trajectories) to account for flexibility.
- Free-energy perturbation (FEP) : Calculate relative binding energies of D- vs. L-norleucine analogs to quantify stereochemical effects.
- Cross-validate with SPR data : Compare computed Kd values with experimental SPR results (e.g., discrepancies >1 log unit indicate model inaccuracies). Studies note that D-norleucine’s lower affinity correlates with poor S4 pocket occupancy in simulations .
Key Recommendations
- Prioritize chiral purity validation in synthesis protocols.
- Use hybrid methods (experimental + computational) to resolve contradictory binding data.
- Optimize enzyme systems for D-amino acid incorporation in biocatalytic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
